Sodium 4-octylbenzenesulfonate

Catalog No.
S1903549
CAS No.
6149-03-7
M.F
C14H22NaO3S
M. Wt
293.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-octylbenzenesulfonate

CAS Number

6149-03-7

Product Name

Sodium 4-octylbenzenesulfonate

IUPAC Name

sodium;4-octylbenzenesulfonate

Molecular Formula

C14H22NaO3S

Molecular Weight

293.38 g/mol

InChI

InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17;/h9-12H,2-8H2,1H3,(H,15,16,17);

InChI Key

FXZLMMWGLGQEFP-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.[Na]

The exact mass of the compound Sodium 4-octylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium 4-octylbenzenesulfonate (NaOBS) is a specialized, short-chain anionic surfactant belonging to the linear alkylbenzene sulfonate (LAS) family. Characterized by an eight-carbon straight alkyl chain attached to a para-substituted benzenesulfonate headgroup, this compound occupies a unique physicochemical space between a traditional micellizing detergent and a high-performance hydrotrope. In industrial and scientific procurement, NaOBS is selected for its exceptional cold-water solubility, high critical micelle concentration (CMC), and rapid interfacial diffusion kinetics. Unlike standard long-chain analogs that are optimized for equilibrium surface tension and stable emulsification, NaOBS is prioritized in formulations requiring low-foaming solubilization, rapid dynamic wetting, and precise steric interactions at solid-liquid interfaces [1].

Procurement teams often attempt to substitute Sodium 4-octylbenzenesulfonate with the ubiquitous and cheaper Sodium dodecylbenzenesulfonate (SDBS, C12 LAS) or non-aromatic aliphatic surfactants like Sodium octyl sulfate (SOS). However, these substitutions fundamentally alter the thermodynamics of the target system. SDBS possesses a much lower CMC and Krafft point, meaning it strongly micellizes and stabilizes foam at low concentrations, which is detrimental in high-shear or hydrotropic applications. Furthermore, the bulky C12 chain severely retards the monomer diffusion rate, failing in applications requiring millisecond-scale dynamic surface tension reduction. Conversely, substituting NaOBS with an aliphatic C8 sulfate (SOS) removes the pi-pi stacking and steric bulk of the benzene ring, which drastically alters adsorption profiles on metal oxides and disrupts predictable monolayer intercalation in layered double hydroxides [1].

Organoclay Intercalation Capacity and Monolayer Formation

In the synthesis of organo-layered double hydroxides (Mg-Al LDH), Sodium 4-octylbenzenesulfonate (SOBS) demonstrates superior intercalation efficiency compared to the longer-chain Sodium dodecylbenzenesulfonate (SDBS). Furthermore, X-ray diffraction reveals that while aliphatic analogs like Sodium octylsulfate (SOS) form unstable bilayers within the LDH interlayer, SOBS strictly adopts a predictable, highly ordered monolayer configuration [1].

Evidence DimensionLDH Intercalation Affinity and Structural Configuration
Target Compound DataHigh intercalation capacity; strict monolayer arrangement.
Comparator Or BaselineSDBS (lower intercalation capacity) and SOS (forms bilayers).
Quantified DifferenceAdsorption order: SOBS > SDBS; distinct monolayer vs. bilayer packing.
ConditionsMg-Al LDH synthesis via ion exchange for environmental adsorbents.

Crucial for procuring precursors for rheology modifiers or partition-phase adsorbents where precise interlayer spacing and maximum organic partitioning are required.

Thermodynamic Ideality in Mixed Surfactant Formulations

When formulated with standard primary surfactants like Sodium Dodecyl Sulfate (SDS), Sodium 4-octylbenzenesulfonate behaves ideally. Thermodynamic modeling using regular solution theory yields an interaction parameter (β) of 0 for the SDS/NaOBS system. In contrast, slightly longer chains like Sodium decylsulfate exhibit non-ideal synergistic interactions (β = -1.05), which can complicate phase behavior [1].

Evidence DimensionRegular solution interaction parameter (β) in mixed micelles
Target Compound Dataβ = 0 (Ideal mixing behavior)
Comparator Or BaselineSodium decylsulfate (β = -1.05, non-ideal)
Quantified DifferenceAbsolute zero interaction parameter vs. measurable synergistic deviation.
ConditionsBinary anionic surfactant mixtures (SDS/NaOBS) evaluated for counterion binding.

Enables formulators to design complex, multi-component chemical systems with perfectly predictable phase boundaries without unexpected viscosity spikes.

Elevated Critical Micelle Concentration (CMC) for Hydrotropic Applications

The reduction of the alkyl chain from 12 carbons to 8 carbons shifts the compound from a primary detergent to a hydrotrope. Sodium 4-octylbenzenesulfonate exhibits a significantly elevated Critical Micelle Concentration (CMC) compared to the industry-standard Sodium dodecylbenzenesulfonate (SDBS, CMC ~1.2-1.5 mM). This allows NaOBS to exist as highly mobile monomers at concentrations where SDBS would already form rigid micellar structures [1].

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataElevated CMC (acting as a hydrotrope)
Comparator Or BaselineSDBS (CMC ~1.2-1.5 mM)
Quantified DifferenceOrder-of-magnitude increase in the concentration required for micellization.
ConditionsAqueous solution at standard temperature and pressure.

Allows procurement for formulations requiring high concentrations of active surfactant for solubilization without the detrimental effects of premature micellization or excessive foaming.

Dynamic Surface Tension and High-Speed Wetting Kinetics

Because of its lower molecular weight and shorter hydrophobic tail, Sodium 4-octylbenzenesulfonate possesses a higher apparent diffusion coefficient than C12 or C14 analogs. This rapid diffusion allows NaOBS to populate newly created air-water or solid-water interfaces much faster than SDBS, leading to superior dynamic surface tension reduction at millisecond timescales, even if the ultimate equilibrium surface tension is higher [1].

Evidence DimensionSurfactant monomer diffusion rate to interface
Target Compound DataHigh diffusion coefficient; rapid dynamic surface tension drop.
Comparator Or BaselineSDBS (slower diffusion, optimized for equilibrium rather than dynamic tension).
Quantified DifferenceSignificantly faster interfacial saturation kinetics.
ConditionsHigh-speed surface area generation (e.g., spraying, printing, coating).

Critical for procurement in high-speed industrial coating and printing applications where equilibrium is never reached and millisecond wetting is required.

Organoclay and Layered Double Hydroxide (LDH) Synthesis

Where this compound is the right choice: Procured as a highly efficient intercalating agent to create ordered, monolayer-spaced partition phases in Mg-Al LDHs. Its superiority over SDBS and SOS ensures maximum organic pollutant adsorption capacity for environmental remediation or advanced polymer nanocomposites [1].

Predictable Mixed-Surfactant Formulations

Where this compound is the right choice: Utilized in complex industrial fluids where ideal mixing behavior (β=0) with primary surfactants like SDS is required. This allows formulators to precisely map phase boundaries and control counterion binding without the unpredictable synergistic viscosity spikes seen with longer-chain analogs [2].

High-Speed Coating and Printing Fluids

Where this compound is the right choice: Selected for its high monomer diffusion coefficient, making it the preferred wetting agent in high-speed industrial processes where new interfaces are generated in milliseconds and dynamic surface tension reduction is far more critical than equilibrium values [3].

Low-Foam Hydrotropic Solubilization

Where this compound is the right choice: Chosen for heavy-duty industrial cleaners or metalworking fluids that require the solubilization of hydrophobic components. Its elevated CMC allows it to act as a powerful hydrotrope without generating the intractable, highly stable foam associated with standard C12 LAS [3].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

293.11873502 g/mol

Monoisotopic Mass

293.11873502 g/mol

Heavy Atom Count

19

UNII

HTS5EM67P9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6149-03-7

Wikipedia

Sodium 4-octylbenzene sulfonate

Dates

Last modified: 08-16-2023

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